

# Spectroscopic Analysis of 3,5-Dihydroxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dihydroxybenzoic Acid

Cat. No.: B128973

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,5-Dihydroxybenzoic acid** ( $\alpha$ -Resorcylic acid). It is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed spectroscopic data and the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Dihydroxybenzoic acid** (CAS No: 99-10-5, Molecular Formula:  $C_7H_6O_4$ , Molecular Weight: 154.12 g/mol ).<sup>[1][2]</sup>

Table 1: NMR Spectroscopic Data

$^1H$ NMR (DMSO- $d_6$ )	$^{13}C$ NMR
Chemical Shift (ppm)	Description
~6.85	Doublet of doublets (d) or Triplet (t), 2H (H-2, H-6)
~6.45	Triplet (t), 1H (H-4)
~9.5 (broad)	Singlet (s), 2H (Ar-OH)
~12.5 (broad)	Singlet (s), 1H (COOH)

Note: NMR data is typically acquired in a deuterated solvent such as DMSO-d<sub>6</sub>.[\[3\]](#)[\[4\]](#) Chemical shifts can vary slightly based on solvent and concentration.

Table 2: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Intensity
3500 - 3300	O-H Stretch (Phenolic)	Strong, Broad
3300 - 2500	O-H Stretch (Carboxylic Acid)	Strong, Very Broad
~1680	C=O Stretch (Carboxylic Acid)	Strong
~1600, ~1470	C=C Stretch (Aromatic Ring)	Medium to Strong
~1300 - 1200	C-O Stretch (Phenol/Carboxylic Acid)	Strong
~1200 - 1000	C-O Stretch	Medium
Below 900	C-H Bending (Aromatic, out-of-plane)	Medium to Strong

Note: IR spectra for solid samples are often obtained using KBr pellets or as a nujol mull.[\[5\]](#)[\[6\]](#)

Table 3: Mass Spectrometry Data

Technique	Mode	Precursor Ion (m/z)	Fragment Ions (m/z)
ESI-MS	Negative	[M-H] <sup>-</sup> : 153.0193	109.0295, 135.0085
ESI-MS	Positive	[M+H] <sup>+</sup> : 155.0338	Not specified
GC-MS (EI)	-	M <sup>+</sup> : 154	137, 109

Data sourced from various databases including PubChem and the Human Metabolome Database.[\[1\]](#)[\[7\]](#) The monoisotopic mass of **3,5-Dihydroxybenzoic acid** is 154.0266 u.[\[1\]](#)[\[7\]](#)

## Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

This protocol outlines the steps for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a solid organic compound.

- **Sample Preparation:** Accurately weigh 5-20 mg of **3,5-Dihydroxybenzoic acid** for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR, into a clean, dry vial.[\[8\]](#)[\[9\]](#)
- **Dissolution:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ) to the vial.[\[8\]](#)[\[9\]](#) The solvent should fully dissolve the compound. Gentle vortexing or sonication can aid dissolution.[\[8\]](#)
- **Transfer:** Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[\[8\]](#)[\[10\]](#) Avoid introducing any solid particles; if necessary, filter the solution through a small cotton plug in the pipette.[\[9\]](#)[\[10\]](#)
- **Instrument Setup:** Wipe the outside of the NMR tube clean and place it in the spectrometer's sample holder.[\[8\]](#)
- **Data Acquisition:** The spectrometer performs a series of automated steps:
  - **Locking:** The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[\[8\]](#)
  - **Shimming:** The magnetic field homogeneity is optimized to improve signal resolution and obtain sharp peaks.[\[8\]](#)
  - **Tuning:** The probe is tuned to the specific nucleus being observed (e.g.,  $^1\text{H}$  or  $^{13}\text{C}$ ).[\[8\]](#)
  - **Acquisition:** The appropriate pulse sequence is run to acquire the spectrum. The number of scans can be increased to improve the signal-to-noise ratio, which is particularly important for less sensitive nuclei like  $^{13}\text{C}$ .[\[8\]](#)[\[10\]](#)

For solid samples like **3,5-Dihydroxybenzoic acid**, several preparation techniques can be used.

#### A. KBr Pellet Method

- Grinding: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent, or translucent disk.[\[5\]](#)
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

#### B. Thin Solid Film Method

- Dissolution: Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride.[\[11\]](#)
- Film Preparation: Place a drop of this solution onto a single, clean salt plate (e.g., NaCl or KBr).[\[11\]](#)
- Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[11\]](#)
- Analysis: Place the plate in the spectrometer's sample holder and run the IR scan. If the signal is too weak, another drop of the solution can be added and dried.[\[11\]](#)

#### C. Attenuated Total Reflectance (ATR) Method

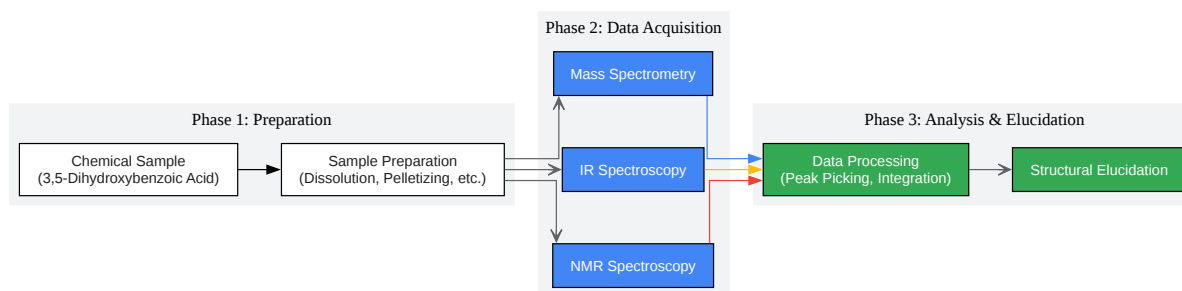
- Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
- Analysis: Acquire the spectrum directly. This method requires minimal sample preparation.[\[12\]](#)

Electrospray ionization (ESI) coupled with a mass analyzer is a common technique for polar molecules like **3,5-Dihydroxybenzoic acid**.

- **Sample Preparation:** Prepare a dilute solution of the sample (typically in the  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
- **Infusion/Injection:** The solution is either directly infused into the ESI source via a syringe pump or injected into a liquid chromatography system for separation prior to mass analysis (LC-MS).
- **Ionization:** In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g.,  $[\text{M}-\text{H}]^-$  or  $[\text{M}+\text{H}]^+$ ).
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each  $m/z$  value. For tandem MS (MS/MS), specific precursor ions are selected and fragmented to provide further structural information.<sup>[1]</sup>

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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